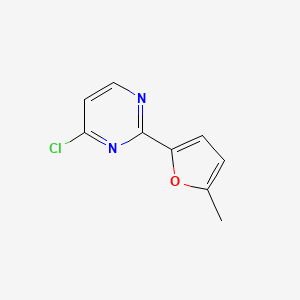
2-Aminoethyl Methyl Fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminoethyl Methyl Fumarate is a chemical compound with the molecular formula C7H11NO4 and a molecular weight of 173.17 g/mol It is a derivative of fumaric acid, where the fumarate moiety is esterified with a methyl group and an aminoethyl group is attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethyl Methyl Fumarate typically involves the esterification of fumaric acid with methanol to form methyl fumarate, followed by the reaction with 2-aminoethanol. The reaction conditions often require the presence of a catalyst such as sulfuric acid to facilitate the esterification process. The overall reaction can be summarized as follows:
Esterification: Fumaric acid reacts with methanol in the presence of sulfuric acid to form methyl fumarate.
Amination: Methyl fumarate reacts with 2-aminoethanol to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Aminoethyl Methyl Fumarate can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or nitro derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or esters.
Aplicaciones Científicas De Investigación
2-Aminoethyl Methyl Fumarate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Aminoethyl Methyl Fumarate involves its interaction with specific molecular targets and pathways. It can act as a precursor for the synthesis of biologically active compounds, which can modulate various biochemical pathways. The aminoethyl group allows it to interact with enzymes and receptors, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl Fumarate: Another ester of fumaric acid, used in the treatment of multiple sclerosis.
Ethyl Fumarate: Similar ester with an ethyl group instead of a methyl group.
2-Aminoethyl Fumarate: Similar compound without the methyl ester group.
Uniqueness
2-Aminoethyl Methyl Fumarate is unique due to the presence of both the aminoethyl and methyl ester groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H11NO4 |
|---|---|
Peso molecular |
173.17 g/mol |
Nombre IUPAC |
4-O-(2-aminoethyl) 1-O-methyl (E)-but-2-enedioate |
InChI |
InChI=1S/C7H11NO4/c1-11-6(9)2-3-7(10)12-5-4-8/h2-3H,4-5,8H2,1H3/b3-2+ |
Clave InChI |
PFSIJVTXRXKSOQ-NSCUHMNNSA-N |
SMILES isomérico |
COC(=O)/C=C/C(=O)OCCN |
SMILES canónico |
COC(=O)C=CC(=O)OCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15294918.png)



![potassium;[(Z)-[3-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropylidene]amino] sulfate](/img/structure/B15294941.png)

![(2S)-2-[[4-[3-[2-(4-chloro-3-methylphenyl)propan-2-ylamino]phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid](/img/structure/B15294956.png)





![(3S,3aS,6E,10Z,11aS)-3,10-dimethyl-2-oxo-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-6-carboxylic acid](/img/structure/B15294999.png)

